molecular formula C12H10ClN3O B11607690 2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11607690
M. Wt: 247.68 g/mol
InChI Key: GXONPTIWZRUCPH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile typically involves the reaction of 4-chlorobenzonitrile with dimethylamine and an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile
  • 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile

Uniqueness

2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile is unique due to its specific structural features, such as the oxazole ring and the carbonitrile group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C12H10ClN3O/c1-16(2)12-10(7-14)15-11(17-12)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

GXONPTIWZRUCPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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